![molecular formula C18H17F3N2OS2 B12012462 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 618427-78-4](/img/structure/B12012462.png)
3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the biological activity of molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials
Formation of Thieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one ring system.
Introduction of Trifluoromethylbenzylthio Group: This step involves the nucleophilic substitution reaction where the trifluoromethylbenzylthio group is introduced to the thieno[2,3-d]pyrimidin-4(3H)-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as amines or ethers.
科学研究应用
3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular processes, and metabolic pathways.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Trifluoromethylbenzylthio Compounds: These compounds contain the trifluoromethylbenzylthio group but differ in their core structures, affecting their overall properties and applications.
Uniqueness
The uniqueness of 3-Ethyl-5,6-dimethyl-2-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of the thieno[2,3-d]pyrimidin-4(3H)-one core with the trifluoromethylbenzylthio group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
618427-78-4 |
|---|---|
分子式 |
C18H17F3N2OS2 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
3-ethyl-5,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17F3N2OS2/c1-4-23-16(24)14-10(2)11(3)26-15(14)22-17(23)25-9-12-6-5-7-13(8-12)18(19,20)21/h5-8H,4,9H2,1-3H3 |
InChI 键 |
SEFWHPOAQMVLPT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)C(F)(F)F)SC(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide](/img/structure/B12012382.png)
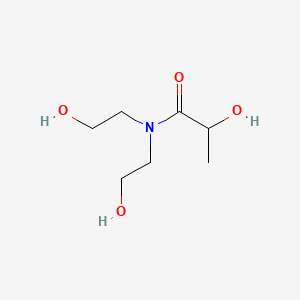
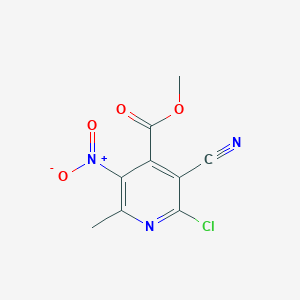
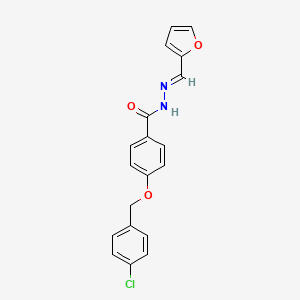

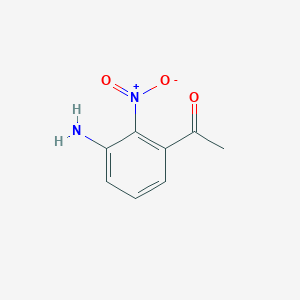
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)


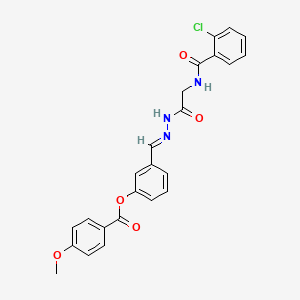
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)
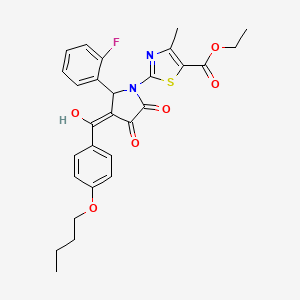
![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)

